molecular formula C17H20N2O4S B1669807 Dansylproline CAS No. 1239-94-7

Dansylproline

Cat. No. B1669807
CAS RN: 1239-94-7
M. Wt: 348.4 g/mol
InChI Key: ZHJIWURDCGMVQE-HNNXBMFYSA-N
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Description

Dansylproline is a compound with the empirical formula C17H20N2O4S . It is used in various biochemical applications .


Synthesis Analysis

Dansylproline can be synthesized through a method of conjugating protein molecules under native conditions with water-insoluble hydrophobic compounds . This method allows very water-insoluble acids to be gently coupled to the primary amines on proteins or other biopolymers .


Molecular Structure Analysis

The molecular weight of Dansylproline is 348.42 . Its molecular structure includes a naphthalene moiety that carries a sulfonic acid group at the 1-position .


Chemical Reactions Analysis

Dansylproline can be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) . It has been used in the development of mechanism-based inhibitors of human cytomegalovirus protease .


Physical And Chemical Properties Analysis

Dansylproline has a molecular weight of 348.42 and a density of 1.385g/cm3 . Its melting point is between 150-153°C . The storage temperature for Dansylproline is -20°C .

Scientific Research Applications

Microanalysis of Amines and Amino Acids

Dansyl chloride, a related compound to Dansylproline, has been utilized in microprocedures to study tissue-free amines and amino acids. This technique has been applied to analyze the amine and amino acid content in minute tissue samples from invertebrates or specific brain regions. It has enabled the examination of the contents of characterized invertebrate giant neurons and the study of serotonin formation and glucose and glutamic acid metabolism in certain neurons, shedding light on the biochemical and electrophysiological activity of identifiable neurons (Osborne, 1973).

Pharmaceutical Research and Drug Development

Dansyl chloride has also been employed in pharmaceutical research for labeling and studying the structure of proteins and for determining amino acids. Its reactivity with primary and secondary amines and phenolic hydroxyl groups has been leveraged in the quantitative determination of chlorpromazine metabolites, illustrating its role in drug metabolism studies (Kaul, Conway, & Clark, 1970). This reflects the broader applications of Dansyl derivatives in exploring drug interactions and metabolic pathways.

Enantioseparation and Analytical Chemistry

A monolithic sol–gel column modified with L-hydroxyproline, another compound related to Dansylproline, has been developed for the enantioseparation of dansyl amino acids, free amino acids, hydroxy acids, and dipeptides. This application in capillary electrochromatography and micro-liquid chromatography underscores the utility of Dansylproline and its analogs in analytical chemistry for chiral separations (Chen, Nishiyama, Uchiyama, & Hobo, 2004).

Anti-Hypertensive Effect Screening

Dansyl compounds have been used in the screening of traditional medicines for anti-hypertensive effects based on the inhibition of the angiotensin-converting enzyme (ACE). This highlights the role of Dansylproline in pharmacological research, particularly in the discovery and evaluation of new anti-hypertensive agents (Hansen et al., 1995).

Safety And Hazards

Dansylproline should be stored at -20°C . It is stable under these conditions but is incompatible with strong oxidizing agents .

Future Directions

The future directions of Dansylproline could involve its use in the development of mechanism-based inhibitors of human cytomegalovirus protease . It could also be used in the analysis of amino acids by chemical derivatization and liquid chromatography-mass spectrometry (LC-MS) .

properties

IUPAC Name

(2S)-1-[5-(dimethylamino)naphthalen-1-yl]sulfonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-18(2)14-8-3-7-13-12(14)6-4-10-16(13)24(22,23)19-11-5-9-15(19)17(20)21/h3-4,6-8,10,15H,5,9,11H2,1-2H3,(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJIWURDCGMVQE-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCC3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCC[C@H]3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70154140
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansylproline

CAS RN

1239-94-7
Record name Dansylproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001239947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansylproline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70154140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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